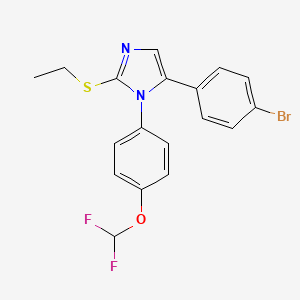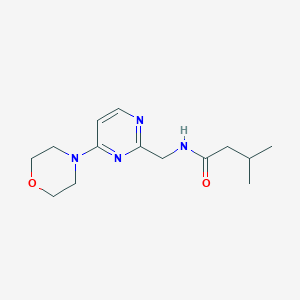
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The pyrazole intermediate is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to introduce the isopropoxymethyl group.
- Reaction conditions: Conducted at room temperature under an inert atmosphere.
Iodination:
- The iodination at the fourth position can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide.
- Reaction conditions: Performed in an acetic acid solvent at elevated temperatures.
Addition of the sec-Butyl Group:
- The final step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a strong base like sodium hydride.
- Reaction conditions: Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a hydrazine derivative and a 1,3-dicarbonyl compound, the pyrazole ring is formed through a cyclization reaction.
- Reaction conditions: Typically carried out in an ethanol solvent at reflux temperature.
Analyse Chemischer Reaktionen
Types of Reactions: 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
-
Substitution Reactions:
- The iodine atom at the fourth position can be replaced by other nucleophiles through nucleophilic substitution reactions.
- Common reagents: Sodium azide, potassium cyanide.
- Major products: Corresponding azido or cyano derivatives.
-
Oxidation Reactions:
- The isopropoxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Aldehyde or carboxylic acid derivatives.
-
Reduction Reactions:
- The pyrazole ring can be reduced to form dihydropyrazole derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various pyrazole derivatives with potential biological activity.
-
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
- Used in the development of new therapeutic agents targeting specific molecular pathways.
-
Industry:
- Utilized in the synthesis of agrochemicals and pharmaceuticals.
- Employed as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by:
-
Molecular Targets:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- Interacting with cellular signaling pathways to induce desired biological responses.
-
Pathways Involved:
- Inhibition of key enzymes involved in inflammatory processes.
- Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
1-sec-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
-
1-phenyl-3-(isopropoxymethyl)-1H-pyrazole:
- Similar structure but with a phenyl group instead of a sec-butyl group.
- Exhibits different chemical reactivity and biological activity.
-
4-bromo-3-(isopropoxymethyl)-1H-pyrazole:
- Bromine atom at the fourth position instead of iodine.
- Different reactivity in substitution reactions due to the nature of the halogen.
-
1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole:
- Chlorine atom at the fourth position instead of iodine.
- Different physical properties and reactivity in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSBJFQNWFLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2694159.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2694160.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2694169.png)
![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2694172.png)


![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2694178.png)
